De-Boc-Docetaxel

Description

Properties

IUPAC Name |

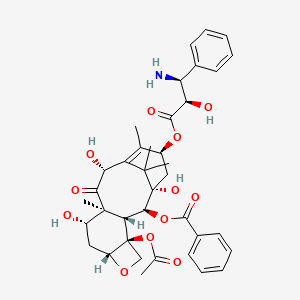

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOGLDHTESFSPY-BFLUDPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133524-69-3 | |

| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEBOC DOCETAXEL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

De-Boc-Docetaxel: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of De-Boc-Docetaxel, an important chemical entity related to the widely used chemotherapeutic agent, Docetaxel. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and biological context. It includes detailed experimental protocols and visual diagrams to support laboratory work and conceptual understanding.

Chemical Structure and Physicochemical Properties

This compound, also known as N-DesBoc-Docetaxel, is a derivative of Docetaxel where the N-tert-butoxycarbonyl (Boc) protecting group on the side chain has been removed. It is commonly encountered as a synthetic precursor, metabolite, or impurity during the manufacturing of Docetaxel. Understanding its properties is crucial for the quality control and analysis of Docetaxel-based therapeutics.

The structural relationship between Docetaxel and this compound is illustrated below. The removal of the bulky Boc group results in a primary amine on the C-3' position of the side chain, which can alter the molecule's polarity and biological interactions.

Figure 1. Structural relationship between Docetaxel and this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Note that some parameters are predicted values derived from computational models.

| Property | Value | Reference(s) |

| IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxete | [3] |

| Synonyms | N-DesBoc Docetaxel, 10-Desacetyl-N-debenzoylpaclitaxel, N-De(tert-butoxycarbonyl)-10-deacetyldocetaxel | [3] |

| CAS Number | 133524-69-3 | [3] |

| Molecular Formula | C₃₈H₄₅NO₁₂ | [3] |

| Molecular Weight | 707.76 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | >150°C (decomposition) | [3] |

| Boiling Point | 846.0 ± 65.0 °C (Predicted) | [3] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 10.19 ± 0.45 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [3] |

Biological Activity and Mechanism of Action

As a close analogue of Docetaxel, this compound is presumed to share a similar mechanism of action. The primary cytotoxic effect of taxanes is the disruption of microtubule dynamics, a critical process for cell division.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for interphase and mitosis. The stabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key events in this pathway include the phosphorylation of the anti-apoptotic protein Bcl-2 and the generation of reactive oxygen species (ROS), which culminates in the activation of the caspase cascade.

Figure 2. Presumed signaling pathway for this compound-induced apoptosis.

Quantitative Cytotoxicity Data

Specific quantitative biological data, such as IC₅₀ values, for this compound are not widely available in public literature, reflecting its status as an impurity or intermediate. However, the parent compound, Docetaxel, has been extensively studied. The following table provides representative IC₅₀ values for Docetaxel against various human cancer cell lines to serve as a benchmark for taxane activity.

| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference(s) |

| Hs746T | Gastric Carcinoma | ~1.0 | [1] |

| AGS | Gastric Carcinoma | ~1.0 | [1] |

| CaSki | Cervical Carcinoma | ~0.3 | [1] |

| HeLa | Cervical Carcinoma | ~0.3 | [1] |

| BxPC3 | Pancreatic Carcinoma | ~0.3 | [1] |

| Capan-1 | Pancreatic Carcinoma | ~0.3 | [1] |

| MCF7 | Breast Cancer | ~4.0 (for 75% inhib.) | [2] |

| MDA-MB-231 | Breast Cancer | ~2.0 (for 75% inhib.) | [2] |

| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of taxane compounds like this compound.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is widely used for cytotoxicity screening.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.04% or 0.4% (wt/vol) in 1% acetic acid

-

Acetic acid, 1% (vol/vol)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate spectrophotometer

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000–20,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing the test compound (e.g., this compound) at various concentrations. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.

-

Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells. Tap plates on paper towels to remove excess water and allow them to air-dry completely.

-

Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

Figure 3. Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol: In Vitro Microtubule Assembly Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering).

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP), 10 mM stock

-

Test compound (this compound) and control (Paclitaxel or DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.

Methodology:

-

Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer. Keep all solutions on ice to prevent premature polymerization.

-

Reaction Setup: In a pre-chilled 96-well plate, add the test compound at desired final concentrations. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle/DMSO).

-

Initiate Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed immediately by GTP to a final concentration of 1 mM. Mix gently by pipetting.

-

Monitor Turbidity: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

Analysis: Plot the absorbance (OD at 340 nm) versus time. A compound that promotes microtubule assembly (like taxanes) will show a faster rate of polymerization and a higher maximum absorbance compared to the negative control.

Conclusion

This compound is a key analogue of Docetaxel, essential for understanding the synthesis, metabolism, and impurity profiling of this vital anticancer drug. While it is presumed to share the parent drug's mechanism of action by stabilizing microtubules and inducing apoptosis, a lack of specific cytotoxicity data in the public domain highlights an area for future research. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and other taxane derivatives.

References

- 1. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Docetaxel from De-Boc-Docetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the potent anti-cancer agent Docetaxel from its immediate precursor, De-Boc-Docetaxel. The focus of this document is the critical final step of the semi-synthesis: the introduction of the tert-butoxycarbonyl (Boc) protecting group to the C3' nitrogen of the phenylisoserine side chain. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and the drug's mechanism of action to aid researchers and professionals in the field of drug development and oncology.

Overview of the Synthesis

The semi-synthesis of Docetaxel typically originates from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata). A multi-step process involving the protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection yields the penultimate intermediate, this compound. The final and crucial step, which is the focus of this guide, is the selective N-acylation to install the tert-butoxycarbonyl (Boc) group, yielding Docetaxel.

Experimental Protocol: Boc Protection of this compound

This section provides a detailed methodology for the synthesis of Docetaxel via the N-tert-butoxycarbonylation of this compound.

Materials:

-

This compound (Substrate)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add sodium bicarbonate (NaHCO₃), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 24 °C) for 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude Docetaxel.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Docetaxel.

Quantitative Data

The following table summarizes the quantitative data for the N-Boc protection step in the synthesis of a Docetaxel analog, which is highly indicative of the conditions for Docetaxel itself.

| Parameter | Value |

| Reactants | |

| This compound Analog | 1 equivalent |

| Di-tert-butyl dicarbonate | >1 equivalent (typically 1.1-1.5 eq) |

| Sodium Bicarbonate | Excess |

| Solvent | |

| Solvent Type | Tetrahydrofuran (THF) |

| Reaction Conditions | |

| Temperature | 24 °C |

| Reaction Time | 6 hours |

| Yield | |

| Reported Yield | 96% |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the semi-synthesis of Docetaxel, culminating in the final Boc protection step.

Caption: Semi-synthesis workflow of Docetaxel from 10-deacetylbaccatin III.

Docetaxel's Mechanism of Action: Microtubule Stabilization

Docetaxel exerts its cytotoxic effects by disrupting microtubule dynamics within cancer cells. The following diagram illustrates this key signaling pathway.

Caption: Docetaxel's mechanism of action via microtubule stabilization.

Logical Relationship of the Final Synthesis Step

This diagram outlines the logical flow of the chemical transformation from this compound to Docetaxel.

Caption: Logical flow of the N-Boc protection of this compound.

De-Boc-Docetaxel as a Precursor in Docetaxel Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a prominent member of the taxane family of anticancer agents, is a semi-synthetic analogue of paclitaxel. Its synthesis often involves the use of protected intermediates to ensure regioselectivity and high yields. One such critical precursor is De-Boc-Docetaxel, the immediate amine precursor to the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the conversion of this compound to Docetaxel, focusing on the N-tert-butoxycarbonylation reaction. This guide includes a detailed experimental protocol, quantitative data, and a logical workflow for this synthetic transformation.

Core Synthesis: N-tert-butoxycarbonylation of this compound

The conversion of this compound to Docetaxel involves the protection of the C3' nitrogen atom of the isoserine side chain with a tert-butoxycarbonyl (Boc) group. This reaction is a standard N-acylation and is crucial for the final step in many Docetaxel synthesis routes.

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data

While specific yields for the direct conversion of isolated this compound to Docetaxel are not extensively reported in publicly available literature, a multi-step synthesis of Docetaxel from 10-deacetyl baccatin III, which includes an N-Boc protection step, reports an overall yield of approximately 50%[1]. The efficiency of the final N-tert-butoxycarbonylation step is critical to the overall process yield. Factors influencing the yield and purity of this step include the choice of base, solvent, reaction temperature, and purification method.

| Parameter | Typical Range/Value | Notes |

| Yield | Not explicitly stated for single step; overall synthesis yield ~50%[1] | Highly dependent on reaction conditions and purification. |

| Purity | High purity required for pharmaceutical use. | Achieved through chromatography and recrystallization. |

| Reactant Molar Ratio | Excess of Boc-anhydride and base is common. | A patent suggests a 1:6 ratio of the baccatin core to the side chain precursor in an earlier step[2][3]. |

Experimental Protocols

The following is a detailed experimental protocol for the N-tert-butoxycarbonylation of this compound, based on established synthetic methods for Docetaxel[2][3].

Materials and Reagents

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

-

Solvents for recrystallization (e.g., Acetone/Hexane mixture)

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add a tertiary amine base. Following this, add a solution of di-tert-butyl dicarbonate in anhydrous THF. The reaction mixture is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A patent suggests a reaction time of approximately twenty-four hours[2].

-

Work-up:

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF.

-

The residue is redissolved in ethyl acetate.

-

The organic layer is washed sequentially with water and brine.

-

The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield crude Docetaxel.

-

-

Purification:

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

-

Recrystallization: Further purification can be achieved by recrystallization from a solvent system like acetone/hexane to yield high-purity Docetaxel.

-

Process Visualization

Logical Workflow for the Synthesis of Docetaxel from this compound

The following diagram illustrates the key steps in the conversion of this compound to the final, purified Docetaxel product.

Caption: Workflow for the synthesis and purification of Docetaxel.

Conclusion

The conversion of this compound to Docetaxel via N-tert-butoxycarbonylation is a critical final step in the semi-synthesis of this important chemotherapeutic agent. The success of this step hinges on the careful control of reaction conditions and a robust purification strategy. This guide provides a foundational understanding of the process, offering a detailed protocol and a logical workflow to aid researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

De-Boc-Docetaxel: A Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-Boc-Docetaxel, with the chemical name N-de-(tert-butoxycarbonyl)-10-deacetyl docetaxel, is a key intermediate and a potential impurity in the synthesis of Docetaxel, a widely used antineoplastic agent.[1][2] Docetaxel belongs to the taxane family of drugs and exerts its therapeutic effect by disrupting microtubule function, leading to cell cycle arrest and apoptosis. Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a thorough understanding of the physicochemical characteristics of process-related impurities like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for developing analytical methods for its detection and quantification, as well as for designing purification strategies during the manufacturing of Docetaxel.

| Property | Value | Reference |

| Chemical Formula | C38H45NO12 | [3] |

| Molecular Weight | 707.76 g/mol | [1][2] |

| CAS Number | 133524-69-3 | [1][4] |

| Melting Point | >150°C (decomposition) | [1][2] |

| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |

| Appearance | White to off-white solid. | [1] |

| Stability | Hygroscopic. | [1][2] |

| Storage | -20°C, under inert atmosphere. | [1][4] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical parameters of a compound like this compound are provided below. These are generalized methods and may require optimization for this specific molecule.

Determination of Melting Point

Methodology:

The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus.

-

Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp rate of 1-2°C per minute.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. Due to its nature to decompose, the temperature at which decomposition is observed should also be noted.

-

Solubility Determination

Methodology:

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

-

Materials: this compound, selected solvents (e.g., chloroform, methanol, water), flasks, orbital shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flasks are agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Methodology:

A reverse-phase HPLC method can be developed and validated for the determination of the purity of this compound and for its quantification in the presence of Docetaxel and other related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column, and a data acquisition system.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 3 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate this compound from Docetaxel and other impurities.

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 232 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Logical Workflow for Synthesis and Purification

The synthesis of Docetaxel involves several steps where this compound is generated as an intermediate. The following diagram illustrates a simplified logical workflow for the synthesis of Docetaxel, highlighting the formation and subsequent conversion of this compound.

Caption: Simplified workflow for Docetaxel synthesis highlighting the this compound intermediate.

Analytical Method Development Workflow

The development of a robust analytical method is critical for monitoring and controlling the levels of this compound in the final drug product. The following diagram outlines the logical steps involved in this process.

Caption: Logical workflow for the development and validation of an analytical method for this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While specific experimental data for this intermediate is not extensively published, the provided general methodologies offer a solid foundation for its characterization in a research or drug development setting. A thorough understanding of the properties of such impurities is essential for the development of robust manufacturing processes and analytical controls, ultimately ensuring the quality and safety of Docetaxel for patient use. Further research into the specific spectral and solubility characteristics of this compound would be beneficial for the pharmaceutical industry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Docetaxel Analogs

Abstract

Docetaxel, a semi-synthetic analog of paclitaxel, is a cornerstone chemotherapeutic agent in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancers.[1] As a member of the taxane family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of docetaxel and its analogs. It details the core interaction with tubulin, the resultant cellular consequences, the intricate signaling pathways leading to apoptosis, and the mechanisms that contribute to therapeutic resistance. Quantitative data on binding affinities and cytotoxic concentrations are presented, alongside detailed protocols for key experimental assays used to investigate these mechanisms.

Core Mechanism of Action: Microtubule Stabilization

The fundamental antineoplastic activity of docetaxel is its ability to interfere with the normal function of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[3]

Docetaxel's mechanism involves:

-

Binding to β-Tubulin: Docetaxel binds with high affinity to the β-subunit of tubulin, specifically on the inside of the microtubule.[1][3] This binding occurs in a 1:1 stoichiometric ratio.[3]

-

Promotion of Assembly: It promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, a key molecule for physiological polymerization.[4][5]

-

Inhibition of Depolymerization: Crucially, docetaxel stabilizes the microtubule structure by preventing its depolymerization.[3][4] This action suppresses the dynamic instability required for microtubules to carry out their functions, effectively "freezing" the cellular cytoskeleton.[3]

Compared to its predecessor, paclitaxel, docetaxel is considered a more potent inhibitor of microtubule depolymerization, in some cases showing double the potency in promoting microtubule assembly.[3][6]

Cellular Consequences of Microtubule Stabilization

The stabilization of the microtubule network leads to profound, typically cytotoxic, effects on the cell, primarily by disrupting mitosis.

-

Mitotic Arrest: The inability of the mitotic spindle to form and disassemble correctly arrests cells in the G2/M phase of the cell cycle.[7][8] This mitotic block prevents the proper segregation of chromosomes, halting cell division.[2]

-

Induction of Cell Death: Prolonged mitotic arrest triggers cellular death pathways. While apoptosis is a major outcome, docetaxel can also induce other forms of cell death.[8] In some breast cancer cell lines, the primary mechanism of death is mitotic catastrophe, characterized by the formation of micronucleated cells and aberrant mitosis, which may then be followed by apoptosis.[9]

Signaling Pathways in Docetaxel-Induced Apoptosis

Docetaxel-induced apoptosis is a complex process involving the modulation of multiple signaling cascades. The disruption of microtubule function acts as a stress signal that activates pro-apoptotic pathways.

-

Bcl-2 Family Proteins: A key event is the phosphorylation of the anti-apoptotic protein Bcl-2.[10] This phosphorylation inactivates Bcl-2, disrupting the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins and promoting mitochondrial-mediated apoptosis.[10][11]

-

Caspase Activation: The apoptotic signal is executed by a cascade of proteases called caspases. In melanoma cells, docetaxel appears to initiate apoptosis through the activation of caspase-2, which then triggers the mitochondrial pathway, leading to the activation of downstream effector caspases like caspase-3 and caspase-9.[12][13] In prostate cancer cells, different pathways have been observed; LNCaP cells show caspase-3 and -7 cleavage, while PC-3 cells exhibit caspase-8 cleavage.[14]

-

Kinase Signaling Pathways: Several protein kinase pathways are modulated by docetaxel-induced stress:

-

c-Jun NH2-terminal kinase (JNK): Activation of the JNK pathway is associated with pro-apoptotic responses to docetaxel.[15]

-

Extracellular signal-regulated kinase (ERK): The ERK1/2 pathway can be activated as a pro-survival signal, and its inhibition can sensitize cells to docetaxel.[15]

-

Protein Kinase C (PKC): Different PKC isoforms play opposing roles. PKCδ is associated with pro-apoptotic JNK activation, whereas PKCε is linked to pro-survival ERK signaling.[15]

-

PI3K/Akt Pathway: Docetaxel treatment can lead to a decrease in the levels of phosphorylated (active) Akt, a key pro-survival kinase.[16]

-

-

p53 Tumor Suppressor: Docetaxel can induce the expression of wild-type p53, a tumor suppressor that plays a critical role in initiating apoptosis in response to cellular stress.[8][17]

Quantitative Data Summary

The efficacy of docetaxel and its analogs varies across different cancer types and cell lines. This is quantitatively captured by metrics such as the half-maximal inhibitory concentration (IC50) and the intracellular binding affinity (Ki).

Table 1: IC50 Values of Docetaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

|---|---|---|---|

| PC-3 | Prostate (Androgen-Independent) | 3.72 | [16][18] |

| DU-145 | Prostate (Androgen-Independent) | 4.46 | [16][18] |

| LNCaP | Prostate (Androgen-Dependent) | 1.13 | [16][18] |

| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL* | [19] |

| Breast Carcinoma Lines | Breast | 0.13 - 3.3 ng/mL* | [19] |

| Colon Carcinoma Lines | Colon | 0.13 - 3.3 ng/mL* | [19] |

| MDA-MB-231 | Breast | ~3.98 µM** | [20] |

| HeLa | Cervical | ~9.65 µM** | [20] |

*Note: Original data in ng/mL covers a range for multiple cell lines. **Note: These values appear high and may reflect differences in experimental conditions or cell line subtypes.

Table 2: Binding Affinities of Taxanes to Microtubules in Living Cells

| Compound | Cellular Ki (nM) | Citation(s) |

|---|---|---|

| Docetaxel | 16 | [21][22] |

| Paclitaxel | 22 | [21][22] |

| Cabazitaxel | 6 | [21][22] |

| Ixabepilone | 10 |[21] |

Mechanisms of Docetaxel Resistance

The clinical efficacy of docetaxel can be limited by both intrinsic and acquired resistance. Several molecular mechanisms have been identified:

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), is a primary mechanism.[11][23] These pumps actively efflux docetaxel from the cancer cell, reducing its intracellular concentration and preventing it from reaching its microtubule target.[11]

-

Tubulin Alterations: Mutations in the tubulin genes can alter the docetaxel-binding site, reducing its affinity.[24] Changes in the expression of different β-tubulin isotypes can also contribute to resistance.[25]

-

Dysregulation of Apoptotic Pathways: Alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, can make cells less susceptible to docetaxel-induced cell death.[11]

-

Altered Signaling Pathways: The activation of pro-survival signaling pathways, including the Androgen Receptor (AR) and PI3K/AKT pathways, has been strongly associated with the development of docetaxel resistance in prostate cancer.[23][24]

Key Experimental Protocols

Investigating the mechanism of docetaxel requires specific cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To quantify the ability of docetaxel or its analogs to promote and stabilize microtubule polymerization.

Methodology:

-

Preparation: Reconstitute purified porcine brain tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[26]

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution along with GTP (1 mM) and a fluorescence reporter (e.g., DAPI).[26][27]

-

Compound Addition: Add docetaxel, an analog, or a vehicle control (e.g., DMSO) to the wells. Include positive controls like paclitaxel (stabilizer) and negative controls like colchicine (destabilizer).[26]

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.[26] The fluorescence increases as the reporter incorporates into the polymerizing microtubules.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum signal are used to determine the compound's effect. The area under the curve (AUC) can be calculated to quantify the extent of polymerization.[26]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine if docetaxel induces cell cycle arrest at the G2/M phase.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., PC-3, MCF-7) and allow them to adhere. Treat the cells with various concentrations of docetaxel or a vehicle control for a specified time (e.g., 24 or 48 hours).[18]

-

Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour (or overnight).[18]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[18] Incubate in the dark at room temperature for 30-60 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates docetaxel-induced arrest.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by docetaxel.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with docetaxel as described for the cell cycle analysis.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.

-

Data Analysis: Generate a two-color dot plot:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells (plasma membrane has lost its integrity). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.[12]

-

References

- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Docetaxel - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond Docetaxel: Targeting Resistance Pathways in Prostate Cancer Treatment [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of resistance-associated gene expression in docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro tubulin polymerization assay [bio-protocol.org]

- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Cytotoxicity of Docetaxel, a Proxy for De-Boc-Docetaxel

Introduction

Docetaxel is a semi-synthetic taxane, a class of chemotherapeutic agents that are a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of the microtubule network within cells, which is essential for cell division and other vital cellular functions.[1] By binding to β-tubulin, Docetaxel promotes the assembly and stabilization of microtubules, preventing their depolymerization.[1][2] This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[3] This guide provides an in-depth overview of the in vitro cytotoxicity of Docetaxel, including quantitative data, detailed experimental protocols, and the signaling pathways involved in its cytotoxic effects.

Data Presentation: In Vitro Cytotoxicity of Docetaxel

The cytotoxic effects of Docetaxel are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| PC-3 | Prostate Cancer | 3 | 48 |

| DU-145 | Prostate Cancer | 4 | 48 |

| LNCaP | Prostate Cancer | 1 | 48 |

| HSC-2 | Oral Squamous Cell Carcinoma | Not specified | Not specified |

| HSC-3 | Oral Squamous Cell Carcinoma | Not specified | Not specified |

| HSC-4 | Oral Squamous Cell Carcinoma | Not specified | Not specified |

| A549 | Lung Adenocarcinoma | Not specified | Not specified |

| Various (13 human cell lines) | Various | 0.13-3.3 ng/mL | 24 |

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for illustrative purposes.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][5]

-

Drug Treatment: Treat the cells with a range of concentrations of Docetaxel and a vehicle control (e.g., DMSO).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][6]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Figure 1. Experimental workflow for an in vitro cytotoxicity study using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with Docetaxel at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]

-

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.[4]

-

Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]

Signaling Pathways

Docetaxel-induced cytotoxicity is a complex process involving multiple signaling pathways, primarily culminating in apoptosis.

Docetaxel-Induced Apoptotic Pathway

The primary mechanism of Docetaxel is the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases (initiator caspase-9 and effector caspase-3/7), ultimately leading to the execution of apoptosis.[4][8] In some cell types, Docetaxel can also induce apoptosis through the extrinsic pathway by upregulating death receptors.[7]

Figure 2. Simplified signaling pathway of Docetaxel-induced apoptosis.

Conclusion

This technical guide provides a foundational understanding of the in vitro cytotoxicity of Docetaxel, serving as a valuable reference for preliminary studies on related compounds like De-Boc-Docetaxel. The provided methodologies and pathway diagrams offer a framework for designing and interpreting cytotoxicity experiments. Researchers investigating this compound are encouraged to perform head-to-head comparisons with Docetaxel to elucidate any differences in potency and mechanism of action.

References

- 1. Cell Viability [bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cell viability assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring De-Boc-Docetaxel for Novel Taxane Discovery: A Technical Guide

Introduction

The taxane family of chemotherapeutic agents, most notably paclitaxel and docetaxel, represents a cornerstone in the treatment of a multitude of solid tumors, including breast, ovarian, and non-small cell lung cancer. Their unique mechanism of action, which involves the stabilization of microtubules, leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. Despite their clinical success, the efficacy of taxanes can be limited by issues such as inherent or acquired drug resistance and significant side effects. This has spurred extensive research into the discovery of novel taxane analogs with improved therapeutic indices. De-Boc-Docetaxel, a key intermediate in the synthesis of docetaxel, serves as a versatile scaffold for the generation of a diverse library of taxane derivatives. This technical guide provides an in-depth exploration of the utilization of this compound in the discovery of next-generation taxanes, detailing synthetic methodologies, presenting biological activity data, and visualizing the underlying mechanism of action.

Data Presentation: Cytotoxicity of Novel Taxane Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of novel docetaxel analogs derived from this compound against various human cancer cell lines. The data is compiled from multiple studies and serves as a representative example of the structure-activity relationships that can be explored.

| Compound ID | R1 Group (at C-10) | R2 Group (at C-3') | Cancer Cell Line | IC50 (nM) | Reference |

| Docetaxel | -OH | -NHCOOC(CH3)3 | MCF-7 (Breast) | 3.5 | [1] |

| A549 (Lung) | 5.2 | [2] | |||

| PC-3 (Prostate) | 4.1 | [1] | |||

| Analog 1 | -OCOCH3 | -NHCOOC(CH3)3 | MCF-7 (Breast) | 8.2 | [3] |

| A549 (Lung) | 12.5 | [3] | |||

| Analog 2 | -OCOC6H5 | -NHCOOC(CH3)3 | MCF-7 (Breast) | 6.8 | [4] |

| A549 (Lung) | 9.1 | [4] | |||

| Analog 3 | -H | -NHCOOC(CH3)3 | MCF-7 (Breast) | 15.7 | |

| Analog 4 | -OH | -NHCO-cyclopropyl | MCF-7 (Breast) | 2.9 | [2] |

| A549 (Lung) | 4.3 | [2] | |||

| Analog 5 | -OH | -NHCO-adamantyl | PC-3 (Prostate) | 3.2 | [1] |

Experimental Protocols

The synthesis of novel taxane analogs from this compound generally follows a three-step sequence: 1) Protection of the hydroxyl groups of the starting material, 10-deacetylbaccatin III (10-DAB), 2) Coupling of the protected 10-DAB with a suitable side chain, and 3) Deprotection to yield the final compound.

1. Protection of 10-Deacetylbaccatin III (10-DAB)

-

Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB to prevent unwanted side reactions during the subsequent coupling step.

-

Reagents: 10-deacetylbaccatin III (1.0 eq), Triethylamine (4.0 eq), Triethylsilyl chloride (TES-Cl, 3.5 eq), Anhydrous pyridine.

-

Procedure:

-

Dissolve 10-deacetylbaccatin III in anhydrous pyridine at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine dropwise to the solution, followed by the slow addition of triethylsilyl chloride.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7,10-bis-TES-10-deacetylbaccatin III.

-

2. Coupling of Protected 10-DAB with β-Lactam Side Chain

-

Objective: To couple the protected baccatin core with the desired N-de-Boc-docetaxel side chain (a β-lactam).

-

Reagents: 7,10-bis-TES-10-deacetylbaccatin III (1.0 eq), (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (1.5 eq), Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.5 eq), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 7,10-bis-TES-10-deacetylbaccatin III and the β-lactam in anhydrous THF at -45°C under an inert atmosphere.

-

Add LHMDS solution dropwise to the reaction mixture.

-

Stir the reaction at -45°C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the protected docetaxel analog.

-

3. Deprotection to Yield the Final Taxane Analog

-

Objective: To remove the protecting groups (TES) to yield the final, biologically active taxane analog.

-

Reagents: Protected docetaxel analog (1.0 eq), Hydrofluoric acid-pyridine complex (HF-Py), Acetonitrile.

-

Procedure:

-

Dissolve the protected docetaxel analog in acetonitrile in a plastic vial at 0°C.

-

Slowly add HF-Pyridine to the solution.

-

Stir the reaction at 0°C for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired docetaxel analog.

-

Visualization of Mechanism of Action

The primary mechanism of action of docetaxel and its analogs involves their interaction with microtubules, which are essential components of the cytoskeleton involved in cell division. The following diagrams illustrate the experimental workflow for evaluating the cytotoxic effects of novel taxanes and the signaling pathway of docetaxel-induced apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

De-Boc-Docetaxel: A Technical Overview for Researchers

This guide provides an in-depth look at De-Boc-Docetaxel, a key intermediate and reference compound in the synthesis and analysis of the widely used anticancer agent, Docetaxel. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader context of taxane-based chemotherapy.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its use as a reference standard in analytical procedures and as a starting material in synthetic processes.

| Parameter | Value |

| CAS Number | 133524-69-3 |

| Molecular Formula | C₃₈H₄₅NO₁₂ |

| Molecular Weight | 707.76 g/mol |

| Synonyms | N-desBoc-Docetaxel, N-Deboc-Docetaxel |

Introduction to this compound

This compound, formally known as N-desBoc-Docetaxel, is a derivative of Docetaxel where the tert-butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the phenylisoserine side chain has been removed. This compound is of significant interest primarily as:

-

A Key Synthetic Intermediate: It is a crucial precursor in the final step of several Docetaxel synthesis pathways, where the Boc group is introduced to the free amine of this compound.

-

A Process-Related Impurity: Due to incomplete reactions or degradation, this compound can be present in the final Docetaxel active pharmaceutical ingredient (API). Its quantification is therefore essential for quality control and to meet regulatory standards.

Understanding the properties and behavior of this compound is vital for optimizing Docetaxel manufacturing processes and ensuring the purity and safety of the final drug product.

Biological Context: The Docetaxel Mechanism of Action

While this compound is primarily a synthetic intermediate, its structure is intrinsically linked to the biological activity of its parent compound, Docetaxel. Docetaxel functions as a potent antineoplastic agent by targeting microtubules, which are essential components of the cell's cytoskeleton.

The primary mechanism involves the stabilization of the microtubule polymer, preventing its dynamic depolymerization. This action disrupts the normal mitotic spindle assembly required for cell division, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The diagram below illustrates this key signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent analysis are crucial for researchers. The following protocols are based on established procedures found in the scientific literature and patent documentation.

Synthesis of this compound (Intermediate IX)

This protocol describes the cleavage of an oxazolidine ring from a protected precursor (Intermediate VIII) to yield this compound (referred to as Intermediate IX in the source). This process is a key step in a multi-stage synthesis of Docetaxel.[1]

Materials:

-

13-[2-methoxyphenyl-4-phenyl-l,3-oxazolidine-5-carboxyl]-10-deactylbaccatin III (Intermediate VIII)

-

Methanol (MeOH)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Methylene chloride - Methanol mixture

Procedure:

-

Dissolve the crude Intermediate VIII (approx. 2.6 mmol) in 80 mL of methanol.

-

Add PPTS (1.66 g) to the solution.

-

Carry out the reaction at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of CHCl₃:MeOH (9:1). The Rf value for the starting material (VIII) is approximately 0.75, and for the product (IX) is approximately 0.14.

-

After 24 hours (or upon reaction completion as indicated by TLC), evaporate the solvent under reduced pressure.

-

Dissolve the crude product foam in 130 mL of ethyl acetate.

-

Wash the organic solution three times with 50 mL portions of saturated aqueous NaHCO₃ solution, followed by one wash with 50 mL of saturated NaCl solution.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel. Elute with a gradient of methylene chloride and methanol (starting with 98:2, then 95:5, and finally 90:10).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound (IX).

The diagram below outlines the workflow for this synthesis and purification process.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following outlines a representative HPLC method for the analysis of Docetaxel and its related substances, including this compound, based on pharmacopeial guidelines. This method is crucial for quality control and impurity profiling.

Chromatographic Conditions:

-

Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18)

-

Detector: UV at 232 nm

-

Flow Rate: 1.2 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 45°C

-

Mobile Phase: A gradient mixture of Water (Solution A) and Acetonitrile (Solution B). A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.

Preparation of Solutions:

-

Sample Solution: Prepare a solution of the Docetaxel sample to be tested at a concentration of 1.0 mg/mL in acetonitrile.

-

Standard Solution (for reference): Prepare a solution of USP Docetaxel Reference Standard (RS) at a concentration of 5.0 µg/mL in acetonitrile.

-

System Suitability Solution: A solution containing Docetaxel and known impurities (including this compound) is used to verify the resolution and performance of the chromatographic system.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the system suitability solution to confirm that the system meets performance requirements (e.g., resolution between critical peaks).

-

Inject the blank (acetonitrile) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response for the main component.

-

Inject the sample solution.

-

Identify and quantify this compound and other impurities in the sample chromatogram based on their retention times relative to the main Docetaxel peak. Quantification is typically performed using an area normalization method or by comparison to a certified reference standard of the impurity.

References

The Strategic Role of De-Boc-Docetaxel in the Semi-Synthesis of Advanced Taxoids: A Technical Guide

Introduction

The taxane diterpenoids, particularly paclitaxel and docetaxel, are cornerstones of modern chemotherapy, widely used in the treatment of various cancers, including breast, ovarian, and lung cancers.[1][2] Due to their complex structures, total chemical synthesis is not commercially viable for large-scale production.[3] Consequently, the pharmaceutical industry relies on semi-synthesis, starting from advanced precursors like 10-deacetylbaccatin III (10-DAB), which can be sustainably harvested from the needles of yew trees (genus Taxus).[3][4] Within this synthetic landscape, specific intermediates are pivotal for the development of next-generation taxoids with improved efficacy, better solubility, or the ability to overcome multidrug resistance. De-Boc-Docetaxel, the N-de-tert-butoxycarbonyl derivative of docetaxel, has emerged as a critical precursor, providing a strategic entry point for the structural modification of the C-3' side chain, a region crucial for the molecule's biological activity.

This technical guide delineates the central role of this compound in the semi-synthetic production of novel taxoid analogues. It provides an in-depth look at the synthesis of this key intermediate, its subsequent chemical manipulation, and detailed experimental protocols for researchers and drug development professionals.

The Core Intermediate: this compound

This compound is structurally identical to docetaxel, except for the absence of the tert-butoxycarbonyl (Boc) protecting group at the C-3' nitrogen atom of the phenylisoserine side chain. This free amino group is the key feature that makes this compound a valuable intermediate. It serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups to create novel N-acyl or N-carbalkoxy taxoid derivatives. These modifications are instrumental in structure-activity relationship (SAR) studies aimed at discovering third-generation taxoids with enhanced potency against drug-resistant cancer cell lines.[1]

The logical workflow for utilizing this compound is centered on its position as a gateway to a diverse library of taxoid analogues.

Caption: Logical workflow illustrating the central role of this compound.

Synthesis of this compound

This compound can be prepared via two primary routes: the deprotection of docetaxel or through a multi-step synthesis starting from 10-DAB.

-

Deprotection of Docetaxel: This is the most direct method. It involves the selective removal of the N-Boc group from the commercially available docetaxel. This is typically achieved under acidic conditions, which cleave the carbamate linkage while preserving the other sensitive functional groups of the taxane core.

-

Multi-step Synthesis from 10-DAB: This route involves the coupling of a protected baccatin derivative with an appropriate C-3' side chain precursor that lacks the Boc group. This pathway offers more flexibility but requires careful management of protecting groups for the various hydroxyl functions on the taxane skeleton.

The general synthetic pathway involves protecting the hydroxyl groups at C7 and C10, coupling the side-chain, and then deprotecting to yield the target molecule.

Caption: Synthetic pathway from Docetaxel to a new taxoid via this compound.

Quantitative Data Summary

The efficiency of semi-synthetic routes is critical for their practical application. The following table summarizes representative yields for key transformations in the synthesis and derivatization of taxoids, as reported in the literature.

| Transformation Step | Starting Material | Product | Reported Yield (%) | Reference |

| Multi-step synthesis of Docetaxel | 10-Deacetyl Baccatin III | Docetaxel | ~50 (overall) | [5] |

| C2' and C7 Deprotection (HF-Pyridine) | Protected Taxoid Intermediate | Final Taxoid | 65 - 97 | [1] |

| Selective C10 Deacetylation | C2'-TIPS-7-TES-Paclitaxel | C2'-TIPS-7-TES-10-OH-Taxoid | 85 | [1] |

| C10 Acylation | 10-OH Taxoid Intermediate | 10-Acyl Taxoid | 75 - 98 | [1] |

| N-Debenzoylation and Re-acylation (conceptual analogue to De-Boc derivatization) | N-Benzoyl Taxoid | N-Acyl Taxoid Analogue | Multi-step | [6] |

Note: Specific yields for the direct synthesis or deprotection to this compound are not always explicitly reported in isolation but are embedded within multi-step syntheses of novel analogues.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for taxoid modifications and serve as a guide for laboratory execution.

Protocol 1: Synthesis of this compound by Deprotection of Docetaxel

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.

Materials:

-

Docetaxel

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution. The exact amount may require optimization.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Protocol 2: N-Acylation of this compound to Synthesize Novel Taxoid Analogues

This protocol details the general procedure for adding a new acyl group to the C-3' amino function of this compound.

Materials:

-

This compound

-

Acid chloride (R-COCl) or Carboxylic acid (R-COOH)

-

A suitable base (e.g., triethylamine (TEA), pyridine, or DMAP)

-

Coupling agent if starting from a carboxylic acid (e.g., DIC, EDCI)

-

Anhydrous solvent (e.g., DCM, THF)

-

Reagents for workup and purification as described in Protocol 1.

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flask under an inert atmosphere.

-

Add the base (e.g., triethylamine, 1.5-2.0 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add the acid chloride (1.1-1.3 equivalents) dissolved in the same anhydrous solvent.

-

Alternative for Carboxylic Acid: If using a carboxylic acid, add the acid (1.2 equivalents), a coupling agent like DIC (1.2 equivalents), and a catalyst such as DMAP (0.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

-

Upon completion, quench the reaction with water or a mild acidic solution (e.g., 1% HCl) if a base like pyridine was used.

-

Perform an aqueous workup similar to Protocol 1: extract with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous salt.

-

Concentrate the solution and purify the resulting novel taxoid by flash column chromatography.

Conclusion

This compound is a linchpin intermediate in the ongoing quest for superior anticancer agents derived from the taxane family. Its strategic value lies in the chemically accessible C-3' amino group, which permits extensive and targeted modifications to the side chain. This facilitates the exploration of structure-activity relationships and the generation of extensive libraries of novel taxoids. The synthetic and derivatization protocols provided herein offer a foundational framework for researchers to leverage this compound in the discovery and development of next-generation chemotherapeutics, potentially overcoming the limitations of current treatments and expanding the arsenal against malignant diseases.

References

- 1. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 5. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]

- 6. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of De-Boc-Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis and purification of De-Boc-Docetaxel, a key intermediate in the production of the potent anti-cancer agent Docetaxel. The synthesis commences with the protection of 10-deacetylbaccatin III (10-DAB), followed by esterification with a protected side chain, and subsequent deprotection to yield the target amine. Purification protocols employing column chromatography are outlined to ensure high purity of the final intermediate. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the efficient production of Docetaxel and its analogues.

Introduction